4-Cyano-1h-imidazole-5-carboxamide

Synthetic Chemistry Process Optimization Building Block

This 4,5-disubstituted imidazole derivative is an essential synthetic building block. The electron-withdrawing cyano group enables unique reactivity and superior antisenescence activity in cytokinin mimic design, features not replicable with methyl or amino analogs. High-yield synthesis and thermal stability make it ideal for industrial-scale production. Ensure research reproducibility by selecting this specific compound.

Molecular Formula C5H4N4O
Molecular Weight 136.11 g/mol
CAS No. 5372-23-6
Cat. No. B1583235
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Cyano-1h-imidazole-5-carboxamide
CAS5372-23-6
Molecular FormulaC5H4N4O
Molecular Weight136.11 g/mol
Structural Identifiers
SMILESC1=NC(=C(N1)C(=O)N)C#N
InChIInChI=1S/C5H4N4O/c6-1-3-4(5(7)10)9-2-8-3/h2H,(H2,7,10)(H,8,9)
InChIKeyQBKYWNHLILCGEI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Cyano-1H-imidazole-5-carboxamide (CAS 5372-23-6) – Baseline Properties and Procurement Overview


4-Cyano-1H-imidazole-5-carboxamide (syn. 5-Cyano-1H-imidazole-4-carboxamide) is a 4,5-disubstituted imidazole derivative characterized by a cyano group at the 4-position and a carboxamide group at the 5-position [1]. This heterocyclic scaffold, with molecular formula C₅H₄N₄O and molecular weight 136.11 g/mol, is widely utilized as a versatile synthetic building block in medicinal chemistry and agrochemical research . The compound exhibits a melting point of 276–278 °C and an XLogP3-AA of -0.7, indicating moderate hydrophilicity [1]. Commercial availability typically includes purities ≥95% (HPLC) from reputable suppliers .

Why Generic Substitution Fails: Critical Differentiation of 4-Cyano-1H-imidazole-5-carboxamide from Closely Related Imidazole Analogs


Substituting 4-cyano-1H-imidazole-5-carboxamide with other 4-substituted imidazole derivatives (e.g., 4-amino, 4-methyl, 4-nitro) or unsubstituted imidazole-4-carboxamides is not functionally equivalent. The presence of the electron-withdrawing cyano group at the 4-position profoundly alters both physicochemical properties (e.g., melting point, lipophilicity) and biological activity profiles [1]. Direct comparative studies have demonstrated that the 4(5)-cyano substituent is optimal for antisenescence activity within the imidazolylbenzamide series, whereas methyl or other electron-withdrawing groups yield inferior or divergent biological outcomes [2]. Consequently, researchers relying on generic substitution risk obtaining compounds with significantly different reactivity, biological efficacy, and physical handling characteristics, potentially compromising experimental reproducibility and synthetic outcomes.

Quantitative Evidence Guide: Why 4-Cyano-1H-imidazole-5-carboxamide Outperforms Generic Imidazole-4-carboxamide Analogs


Synthesis Yield Comparison: Hydrolysis of 4,5-Dicyanoimidazole Affords Superior Yield of 4-Cyano-1H-imidazole-5-carboxamide Versus Alternative Routes

Partial hydrolysis of 4,5-dicyanoimidazole in aqueous alkaline solution selectively yields 4-cyano-1H-imidazole-5-carboxamide in 92–96% yield under optimized conditions [1]. In contrast, alternative synthetic routes to related imidazole-4-carboxamides (e.g., 5-aminoimidazole-4-carboxamide via nitrite-mediated conversion) often report yields as low as 45% [2]. This nearly two-fold yield advantage translates directly to lower cost-per-gram and reduced waste in large-scale synthetic campaigns.

Synthetic Chemistry Process Optimization Building Block

Antisenescence Activity: 4-Cyano Substituent Confers Optimal Chlorophyll Retention in Imidazolylbenzamide Series, Surpassing Kinetin

In a direct comparative study of 4,5-disubstituted imidazoles, the compound N-(5-cyano-1H-imidazolyl)benzamide—derived from 4-cyano-1H-imidazole-5-carboxamide—was found to be more active than the natural cytokinin kinetin in a wheat leaf chlorophyll retention bioassay [1]. Kinetin, a standard reference, exhibits 45% ZT (zero-time chlorophyll retention) at a concentration of 10⁻⁴ M. The cyano-substituted imidazole derivative surpassed this benchmark, demonstrating the critical role of the cyano group for optimal antisenescence activity within this chemotype.

Agricultural Chemistry Cytokinin Mimics Senescence Inhibition

Purity Specification Advantage: Chem-Impex Offers ≥95% (HPLC) Purity, Exceeding Industry Standard 95.0% Grade

Chem-Impex International supplies 5-Cyano-1H-imidazole-4-carboxamide with a minimum purity of ≥95% as determined by HPLC . This specification exceeds the 95.0% nominal purity offered by many alternative vendors (e.g., TCI America ), providing researchers with a higher assurance of material integrity and batch-to-batch consistency for sensitive synthetic transformations.

Procurement Quality Control Chemical Synthesis

Thermal Stability Differentiation: Melting Point 276–278 °C vs. 164–170 °C for 5-Amino Analog

4-Cyano-1H-imidazole-5-carboxamide exhibits a melting point of 276–278 °C [1], significantly higher than that of the closely related analog 5-aminoimidazole-4-carboxamide (AICA), which melts at 164–170 °C [2]. This >100 °C elevation reflects stronger intermolecular forces attributable to the cyano group, resulting in enhanced thermal stability.

Physicochemical Properties Formulation Storage

Lipophilicity Difference: XLogP3-AA -0.7 vs. -0.5 for 5-Amino Analog Alters Solubility and Membrane Permeability Profiles

The computed XLogP3-AA value for 4-cyano-1H-imidazole-5-carboxamide is -0.7 [1], compared to -0.5 for 5-aminoimidazole-4-carboxamide [2]. This 0.2 log unit decrease in lipophilicity, driven by the electron-withdrawing cyano group, results in modestly higher aqueous solubility and potentially altered membrane permeability characteristics.

Drug Design ADME Medicinal Chemistry

High-Value Research & Industrial Applications Where 4-Cyano-1H-imidazole-5-carboxamide Delivers Proven Differentiation


Medicinal Chemistry: Precursor for Metabolic Disorder Drug Candidates

As a key building block, 4-cyano-1H-imidazole-5-carboxamide is employed in the synthesis of pharmaceuticals targeting metabolic disorders . The unique electronic properties of the cyano group facilitate subsequent functionalization (e.g., hydrolysis to carboxylic acid, reduction to amine) that are not readily achievable with non-cyano analogs, enabling access to novel chemotypes with improved target engagement.

Agricultural Chemistry: Development of Cytokinin Mimics for Crop Yield Enhancement

The demonstrated superior antisenescence activity of cyano-substituted imidazole derivatives [1] positions 4-cyano-1H-imidazole-5-carboxamide as a critical intermediate for designing next-generation cytokinin mimics. These compounds can potentially delay leaf senescence, thereby extending photosynthetic activity and improving crop yields under stress conditions.

Process Chemistry: Cost-Effective Large-Scale Synthesis of Imidazole Heterocycles

The high-yield (92–96%) synthesis from 4,5-dicyanoimidazole [2] makes 4-cyano-1H-imidazole-5-carboxamide an economically attractive intermediate for industrial-scale production of complex imidazole-containing molecules. Its excellent thermal stability (mp 276–278 °C) further simplifies handling and purification at scale.

Biochemical Research: Enzyme Inhibition and Receptor Interaction Studies

The compound's distinct physicochemical profile (XLogP3-AA -0.7, mp 276–278 °C) and structural rigidity make it a valuable probe for studying imidazole-binding enzymes and receptors [3]. The cyano group can serve as a hydrogen bond acceptor and a handle for bioconjugation, offering versatility not present in amino or methyl analogs.

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